4-Hydroxybenzylidenemalononitrile
Overview
Description
4-Hydroxybenzylidenemalononitrile is a chemical compound with the molecular formula C10H6N2O . It is also known by other names such as (4-Hydroxybenzyliden)malononitril, (4-Hydroxybenzylidene)malononitrile, and (4-hydroxybenzylidene)propanedinitrile .
Synthesis Analysis
The synthesis of 4-Hydroxybenzylidenemalononitrile can be achieved through the Knoevenagel condensation of benzaldehyde and malononitrile . The process involves the use of catalysts such as Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite . The reaction mechanism and kinetics were established using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model .Molecular Structure Analysis
The molecular structure of 4-Hydroxybenzylidenemalononitrile is characterized by an average mass of 170.167 Da and a monoisotopic mass of 170.048019 Da . Further structural analysis can be conducted using techniques such as SEM, EDXS, N2 Adsorption, CO2-TPD, NH3-TPD, and XRD .Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxybenzylidenemalononitrile are complex and can lead to various products. For instance, the dimerization of the compounds in 3-methylpentane (MP) solution was confirmed by concentration dependence of absorption and fluorescence spectra at low temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxybenzylidenemalononitrile include a melting point of 186-189 °C, a boiling point of 301.15°C (rough estimate), and a density of 1.2047 (rough estimate) . It also has a refractive index of 1.7040 (estimate) .Scientific Research Applications
1. Complex Formation and Ionization in the Ground State
- Summary of Application: The interaction of 3,5-dialkyl-4-hydroxybenzylidenemalononitrile (HO-BMN) with ethanol, pyridine, and triethylamine in hexane gives rise to a hydrogen bonding complex formation in a low concentration of ethanol (pyridine and triethylamine) at room temperature .
- Methods of Application: The experiment was conducted at room temperature with a low concentration of ethanol, pyridine, and triethylamine in hexane .
- Results or Outcomes: The H-bonded complex exhibits further interaction with another ethanol (pyridine and triethylamine) molecule leading to the formation of anion form of this compound .
2. Dual Fluorescence and Excited-state Double Proton Transfer
- Summary of Application: The dimerization of the compounds in 3-methylpentane (MP) solution was confirmed by concentration dependence of absorption and fluorescence spectra at low temperature .
- Methods of Application: The experiment was conducted at low temperature (<150 K) with 3-methylpentane (MP) solution .
- Results or Outcomes: The dimer exhibits a short-lived fluorescence (τ=4–9 ns) at 450–520 nm and a long-lived fluorescence (τ=21–34 ns) at 490–550 nm .
3. Clean Synthesis of Benzylidenemalononitrile
- Summary of Application: Benzylidene malononitrile finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane . It is produced by polluting routes, but a clean synthesis method has been developed using Knoevenagel condensation of benzaldehyde and malononitrile .
- Methods of Application: The synthesis involves the use of Al-Mg hydrotalcite as a solid base in different reactions. The properties of hydrotalcites can be changed by using different synthetic methods . In this work, the effect of additional metal in the synthesis of Al-Mg hydrotalcite was systematically studied to prepare Ti-Al-Mg (Ti modified hydrotalcite) and Zn-Al-Mg HT (Zn modified hydrotalcite) using combustion method with glycine as well as glycerol as a fuel .
- Results or Outcomes: All synthesized catalysts were evaluated in Knoevenagel condensation of benzaldehyde with malononitrile to give benzylidene malononitrile . Using a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and a catalyst loading of g/cm³, 67.1% conversion of benzaldehyde and 97.6% selectivity to benzylidene malononitrile were achieved in 4 hours at 60°C . The apparent activation energy was 10.01 kcal/mol .
4. Non-radiative Relaxation in the Excited State
- Methods of Application: The experiment was conducted at room temperature with a low concentration of ethanol, pyridine, and triethylamine in hexane .
- Results or Outcomes: For ethanol concentration >5 mol dm −3, the H-bonded complex exhibits further interaction with another ethanol (pyridine and triethylamine) molecule leading to the formation of anion form of this compound . HO-BMN is fairly fluorescent in a solid solution of boric acid glass at room temperature, as well as in the rigid organic solution at 77 K, but almost non-fluorescent in fluid media at room temperature (φ≈10 −4 ) . The non-radiative process of HO-BMN in fluid media is discussed in terms of torsional relaxation of the excited state .
Safety And Hazards
4-Hydroxybenzylidenemalononitrile is classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
properties
IUPAC Name |
2-[(4-hydroxyphenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCOVSWSZZVFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191283 | |
Record name | Tyrphostin 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzylidenemalononitrile | |
CAS RN |
3785-90-8 | |
Record name | 4-Hydroxybenzylidenemalononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3785-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrphostin 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxybenzylidenemalononitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tyrphostin 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4-hydroxyphenyl)methylene]malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYBENZYLIDENEMALONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKI2IW0CAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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